1-Phenylimidazolidine-2,4-dione
CAS No.: 15414-78-5
Cat. No.: VC21025267
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15414-78-5 |
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Molecular Formula | C9H8N2O2 |
Molecular Weight | 176.17 g/mol |
IUPAC Name | 1-phenylimidazolidine-2,4-dione |
Standard InChI | InChI=1S/C9H8N2O2/c12-8-6-11(9(13)10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12,13) |
Standard InChI Key | MPAFAYXEPQCBPP-UHFFFAOYSA-N |
SMILES | C1C(=O)NC(=O)N1C2=CC=CC=C2 |
Canonical SMILES | C1C(=O)NC(=O)N1C2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
1-Phenylimidazolidine-2,4-dione consists of a five-membered imidazolidine ring containing two carbonyl groups at positions 2 and 4, with a phenyl group attached to the nitrogen at position 1. The structural features of this compound significantly influence its physical, chemical, and biological properties.
Basic Information
Table 1: Chemical Identity of 1-Phenylimidazolidine-2,4-dione
Parameter | Value |
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IUPAC Name | 1-Phenylimidazolidine-2,4-dione |
Common Names | 1-Phenylhydantoin, Phenyl-hydantoin, 1-Phenyl-2,4-imidazolidinedione |
CAS Registry Number | 15414-78-5 |
Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 176.17 g/mol |
InChI Key | MPAFAYXEPQCBPP-UHFFFAOYSA-N |
SMILES | C1C(=O)NC(=O)N1C2=CC=CC=C2 |
The compound belongs to the broader class of hydantoins (imidazolidine-2,4-diones), which have attracted significant attention in pharmaceutical research due to their diverse biological activities .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-phenylimidazolidine-2,4-dione is essential for its characterization, analysis, and application in various fields.
Chemical Reactivity
The reactivity of 1-phenylimidazolidine-2,4-dione is primarily governed by the hydantoin ring and the substituents:
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The imidazolidine ring can undergo various transformations, including alkylation, acylation, and condensation reactions .
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The N-H group at position 3 serves as a site for substitution reactions.
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The carbonyl groups at positions 2 and 4 can participate in nucleophilic addition reactions.
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The phenyl group at position 1 can be functionalized through various aromatic substitution reactions.
Derivatives with substituents at position 5 of the hydantoin ring, such as 5-[(2-bromo-4-butoxy-5-methoxyphenyl)methylidene]-1-phenylimidazolidine-2,4-dione, demonstrate how the base structure can be elaborated to create more complex compounds with enhanced biological activities .
Synthesis Methods
Several methods have been developed for the synthesis of hydantoin derivatives, including 1-phenylimidazolidine-2,4-dione and its analogs.
From Amino Acid Derivatives
Another significant synthetic approach involves the reaction of amino acids or their derivatives with phenyl isocyanate, followed by cyclization . For 1-phenylimidazolidine-2,4-dione, this would typically involve:
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Reaction of glycine or a glycine derivative with phenyl isocyanate to form an intermediate
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Subsequent cyclization to form the hydantoin ring system
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Purification, typically through recrystallization from an appropriate solvent
This approach has been used for the synthesis of various 3,5-disubstituted imidazolidine-2,4-diones with yields of 70-74% .
Applications and Biological Activities
1-Phenylimidazolidine-2,4-dione and related hydantoin derivatives exhibit a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.
Pharmacological Activities
Table 3: Biological Activities of Hydantoin Derivatives
A recent study highlighted a hybrid compound with imidazolidine-2,4-dione and morpholine rings (specifically 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione) as exhibiting superior anticonvulsant activity compared to established drugs like phenytoin and levetiracetam in animal models .
Structure-Activity Relationships
Structure-activity relationship studies provide valuable insights into how structural modifications affect the biological activity of 1-phenylimidazolidine-2,4-dione derivatives:
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In 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, the 1-phenyl moiety participates in hydrophobic interactions where an optimum size is required for effective enzyme inhibition .
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At the 1-phenyl position, a 3,4-dimethylphenyl substituent has been identified as optimal for inhibiting human heart chymase, showing high selectivity compared to chymotrypsin and cathepsin G .
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The presence of hydrogen-bond acceptors, such as nitrile and methoxycarbonyl groups, on the phenylsulfonyl moiety enhances biological activity .
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Molecular modeling studies suggest that in chymase inhibitors, the 1-phenyl moiety interacts with the hydrophobic P1 pocket, while the 4-carbonyl of the imidazolidine ring and sulfonyl group interact with the oxyanion hole and the His-45 side chain of chymase, respectively .
These structure-activity relationships are crucial for the rational design and optimization of 1-phenylimidazolidine-2,4-dione derivatives with enhanced biological activities.
Current Research and Future Directions
Current research on 1-phenylimidazolidine-2,4-dione and related compounds focuses on several key areas:
Synthetic Methodology Development
Researchers continue to develop more efficient and environmentally friendly methods for synthesizing hydantoin derivatives. Recent advances include:
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Modified Bucherer-Bergs reactions using alternative solvents like PEG
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One-pot synthesis approaches that reduce waste and improve yields
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Green chemistry approaches to hydantoin synthesis
Medicinal Chemistry Applications
The development of novel 1-phenylimidazolidine-2,4-dione derivatives with enhanced pharmacological properties represents an active area of research:
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Design of hybrid compounds combining the hydantoin scaffold with other bioactive moieties, such as the recently reported imidazolidine-2,4-dione derivatives with morpholine moiety
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Development of compounds with improved anticonvulsant, antinociceptive, and enzyme inhibitory activities
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Investigation of new therapeutic applications based on the diverse biological activities of hydantoin derivatives
Mechanistic Studies
Understanding the molecular mechanisms underlying the biological activities of 1-phenylimidazolidine-2,4-dione derivatives is crucial for rational drug design:
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